molecular formula C7H11NO3 B6203340 2-(2-oxopiperidin-3-yl)acetic acid CAS No. 1368113-34-1

2-(2-oxopiperidin-3-yl)acetic acid

Cat. No.: B6203340
CAS No.: 1368113-34-1
M. Wt: 157.17 g/mol
InChI Key: QJYQNYXPOPJYSU-UHFFFAOYSA-N
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Description

2-(2-oxopiperidin-3-yl)acetic acid is a chemical compound that features a piperidine ring with a ketone group at the second position and an acetic acid moiety attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopiperidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of quinoline organocatalysts and trifluoroacetic acid to afford enantiomerically enriched piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include multi-step synthesis involving cyclization, hydrogenation, and functional group protection/deprotection steps. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

    Reduction: Alcohols, alkanes, and other reduced derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(2-oxopiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and acetic acid moieties allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxopiperidin-3-yl)acetic acid is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

CAS No.

1368113-34-1

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-oxopiperidin-3-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)4-5-2-1-3-8-7(5)11/h5H,1-4H2,(H,8,11)(H,9,10)

InChI Key

QJYQNYXPOPJYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CC(=O)O

Purity

95

Origin of Product

United States

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